Cas no 26803-60-1 (Ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate)
Ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate
- AGN-PC-002YIB
- CTK4F8539
- ETHYL 4-(4-ISOPROPYLPHENYL)-4-OXOBUTYRATE
- KB-201736
- AG-E-84799
- ETHYL4-(4-ISOPROPYLPHENYL)-4-OXOBUTYRATE
- SCHEMBL11827932
- 26803-60-1
- Ethyl 4-oxo-4-[4-(propan-2-yl)phenyl]butanoate
- MFCD02261384
- AKOS010910666
- DTXSID80565182
- Ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate
-
- MDL: MFCD02261384
- Inchi: 1S/C15H20O3/c1-4-18-15(17)10-9-14(16)13-7-5-12(6-8-13)11(2)3/h5-8,11H,4,9-10H2,1-3H3
- InChI Key: HERROGKUJROXFI-UHFFFAOYSA-N
- SMILES: O=C(CCC(=O)OCC)C1C=CC(=CC=1)C(C)C
Computed Properties
- Exact Mass: 248.1413
- Monoisotopic Mass: 248.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37
Ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207982-1g |
ethyl 4-(4-isopropylphenyl)-4-oxobutyrate |
26803-60-1 | 97% | 1g |
£352.00 | 2022-02-28 | |
| Fluorochem | 207982-2g |
ethyl 4-(4-isopropylphenyl)-4-oxobutyrate |
26803-60-1 | 97% | 2g |
£613.00 | 2022-02-28 | |
| Fluorochem | 207982-5g |
ethyl 4-(4-isopropylphenyl)-4-oxobutyrate |
26803-60-1 | 97% | 5g |
£1447.00 | 2022-02-28 | |
| abcr | AB367970-1 g |
Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate; 97% |
26803-60-1 | 1g |
€568.50 | 2022-06-02 | ||
| abcr | AB367970-2 g |
Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate; 97% |
26803-60-1 | 2g |
€953.30 | 2022-06-02 | ||
| abcr | AB367970-1g |
Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate, 97%; . |
26803-60-1 | 97% | 1g |
€633.40 | 2024-04-18 | |
| abcr | AB367970-2g |
Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate, 97%; . |
26803-60-1 | 97% | 2g |
€1047.40 | 2024-04-18 | |
| abcr | AB367970-5g |
Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate, 97%; . |
26803-60-1 | 97% | 5g |
€2356.60 | 2024-04-18 | |
| A2B Chem LLC | AD18531-1g |
Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate |
26803-60-1 | 97% | 1g |
$435.00 | 2024-04-20 | |
| A2B Chem LLC | AD18531-2g |
Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate |
26803-60-1 | 97% | 2g |
$725.00 | 2024-04-20 |
Ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate
Ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate (CAS No. 26803-60-1): A Comprehensive Overview
Ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate (CAS No. 26803-60-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ethyl 4-oxo-4-(4-isopropylphenyl)butanoate, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological applications, and recent research advancements related to this compound.
The chemical structure of ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate consists of an ester group, a ketone moiety, and a substituted phenyl ring. The presence of the isopropyl group on the phenyl ring imparts specific electronic and steric effects that influence the compound's reactivity and biological properties. The ester functionality makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
In terms of synthesis, ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate can be prepared through several routes. One common method involves the condensation of ethyl acetoacetate with isopropylbenzaldehyde, followed by a Claisen condensation reaction. This approach yields high purity and yield, making it suitable for large-scale production. Another synthetic pathway involves the reaction of ethyl 4-chloroacetoacetate with isopropylbenzene in the presence of a base, which is also an efficient method for preparing this compound.
Recent research has focused on the biological activities of ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. Additionally, its antioxidant activity was confirmed through its ability to scavenge free radicals and protect cells from oxidative stress.
The potential therapeutic applications of ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate are being explored in various disease models. In a preclinical study, this compound was found to ameliorate symptoms in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. The mechanism underlying these effects is believed to involve the modulation of signaling pathways associated with inflammation and oxidative stress.
Beyond its anti-inflammatory and antioxidant properties, ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate has also shown promise in other areas of medicinal chemistry. For example, it has been investigated for its potential as a lead compound in the development of new drugs for neurodegenerative diseases. Research published in *Neuropharmacology* indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and promoting neuronal survival.
The safety profile of ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate is another important aspect that has been evaluated in recent studies. Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical development. However, ongoing research is necessary to fully understand its long-term safety and efficacy.
In conclusion, ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate (CAS No. 26803-60-1) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, diverse biological activities, and favorable safety profile make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance, it is likely that new applications and insights into the mechanisms of action of this compound will emerge, contributing to the advancement of drug discovery and development.
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